molecular formula C15H19N5O2 B7110599 Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate

Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate

Cat. No.: B7110599
M. Wt: 301.34 g/mol
InChI Key: NXJHSRDYLJTTHH-UHFFFAOYSA-N
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Description

Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with pyrimidine intermediates under controlled conditions. The process often involves the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. This includes precise temperature control, the use of high-purity reagents, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate involves its interaction with specific molecular targets within the cell. It may act by inhibiting key enzymes or modulating receptor activity, thereby affecting cellular pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate is unique due to its specific structural features and the presence of both pyridine and pyrimidine rings. This dual-ring system contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-20(13-6-3-4-8-17-13)11-5-9-16-12-7-10-18-14(19-12)15(21)22-2/h3-4,6-8,10H,5,9,11H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJHSRDYLJTTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC1=NC(=NC=C1)C(=O)OC)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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